2-Bromo-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a colorless to yellow liquid or solid, depending on its state of purity and storage conditions . This compound is known for its unique chemical structure, which includes a bromine atom and a trifluoromethyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Pharmacokinetics
According to one source, the compound has a high gastrointestinal absorption and is BBB permeant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(trifluoromethyl)benzaldehyde. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Additionally, its solubility can be influenced by the pH and temperature of the environment .
Preparation Methods
The synthesis of 2-Bromo-6-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 6-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzaldehyde: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and applications.
2-Bromobenzaldehyde: Lacks the trifluoromethyl group, which can influence its chemical properties and uses.
6-(Trifluoromethyl)benzaldehyde:
The presence of both the bromine atom and the trifluoromethyl group in this compound makes it unique and valuable for specific chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULDJIEQWROJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236141-95-9 |
Source
|
Record name | 2-bromo-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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